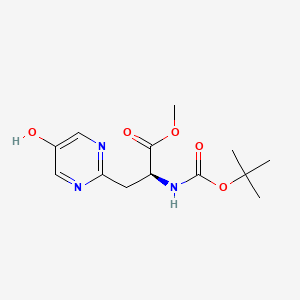
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino acid derivative, and a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Ester: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.
Coupling with Pyrimidine Derivative: The protected amino acid ester is then coupled with a pyrimidine derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal the active amine, which can then participate in various biochemical reactions. The pyrimidine ring may interact with nucleic acids or enzymes, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-hydroxypyrimidin-2-yl)propanoate: Similar structure but with a hydroxyl group at a different position on the pyrimidine ring.
Methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-methylpyrimidin-2-yl)propanoate: Contains a methyl group instead of a hydroxyl group on the pyrimidine ring.
Uniqueness
Methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate is unique due to the specific positioning of the hydroxyl group on the pyrimidine ring, which can influence its reactivity and interactions with biological molecules
Biologische Aktivität
Methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate, commonly referred to as a pyrimidine derivative, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and the underlying mechanisms that contribute to its pharmacological properties.
- Molecular Formula : C12H23N2O5
- Molecular Weight : 261.32 g/mol
- CAS Number : 1204139-63-8
The compound features a pyrimidine ring that is known for its role in various biological processes, including nucleotide synthesis and enzyme regulation.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory activity against enzymes such as acetylcholinesterase (AChE). A study demonstrated that derivatives of pyrimidine could effectively inhibit AChE, which is crucial for treating neurodegenerative diseases like Alzheimer’s disease .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3i | 2.7 | AChE Inhibition |
| Methyl derivative | TBD | TBD |
2. Antimicrobial Activity
The biological activity of related compounds has been explored in the context of antimicrobial properties. Certain derivatives have shown promising results against various bacterial strains, suggesting that this compound may possess similar effects .
3. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific cancer cells, although further research is required to fully elucidate these mechanisms.
Case Study: Acetylcholinesterase Inhibition
A notable study published in the Journal of Medicinal Chemistry focused on the synthesis and evaluation of pyrimidine derivatives for their AChE inhibitory activity. The study highlighted the structure-activity relationship (SAR) that influences the potency of these compounds against AChE. The findings indicated that modifications to the pyrimidine ring significantly impacted inhibitory efficacy .
Molecular Docking Studies
In silico docking studies have been employed to predict the binding affinity of this compound with target enzymes. These studies provide insights into how structural modifications can enhance or diminish biological activity, guiding future synthetic efforts .
Eigenschaften
Molekularformel |
C13H19N3O5 |
|---|---|
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
methyl (2S)-3-(5-hydroxypyrimidin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C13H19N3O5/c1-13(2,3)21-12(19)16-9(11(18)20-4)5-10-14-6-8(17)7-15-10/h6-7,9,17H,5H2,1-4H3,(H,16,19)/t9-/m0/s1 |
InChI-Schlüssel |
VIASGIOMWUPWNW-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC=C(C=N1)O)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=N1)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















